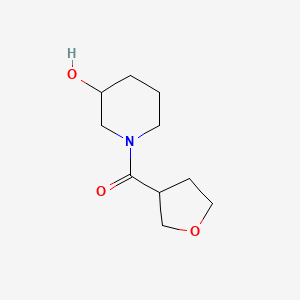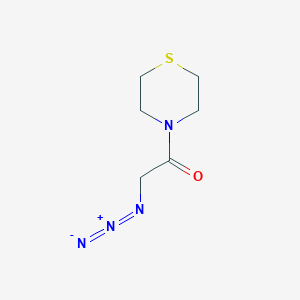
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Overview
Description
Chemical Reactions Analysis
Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazole rings, such as in “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, are a common structural motif in many commercially available drugs . The isoxazole scaffold is particularly significant due to its diverse biological activities, which include anticancer properties, potential as HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activities . This compound can be utilized in the synthesis of novel drug candidates, especially in the realm of anticancer therapeutics.
Eco-Friendly Synthetic Strategies
The development of metal-free synthetic routes for isoxazoles is crucial due to the disadvantages associated with metal-catalyzed reactions, such as high costs and toxicity . “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” could serve as a starting material or intermediate in creating eco-friendly synthetic pathways for isoxazole derivatives, contributing to greener chemistry practices.
Biological Target Binding
Functionalized isoxazole scaffolds, like “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, have the ability to bind to biological targets based on their chemical diversity . This binding capability makes them valuable in the study of biological interactions and the development of target-specific drugs.
Antifungal Applications
Isoxazole derivatives have shown efficacy in antifungal activities. For instance, compounds similar to “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” have been synthesized and tested for in vitro antifungal activities against various pathogens . This suggests potential applications in developing antifungal agents.
Diversity-Oriented Synthesis
The compound can be used in diversity-oriented synthesis (DOS), which is a strategy aimed at producing a wide array of chemical structures rapidly and efficiently . DOS can lead to the discovery of new molecules with unique biological or chemical properties.
Nanocatalysis
The isoxazole ring is a versatile scaffold that can be functionalized for use in nanocatalysis . “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” could be employed in the design of catalysts at the nanoscale, which are essential for various industrial chemical processes.
Sensing Applications
Due to the unique electronic properties of isoxazoles, derivatives of “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” could be explored for use in chemical sensors . These sensors could detect specific biological or chemical substances, with applications ranging from environmental monitoring to medical diagnostics.
Drug Delivery Systems
The isoxazole moiety can be incorporated into drug delivery systems to enhance the delivery of therapeutic agents . Its structural properties might allow for better control over the release of drugs, improving efficacy and reducing side effects.
Future Directions
Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are commonly found in many commercially available drugs and have been the subject of research in medicinal chemistry over the past decades .
properties
IUPAC Name |
[5-(4-ethylphenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-11(8-14)7-13-15-12/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOWIDQASGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



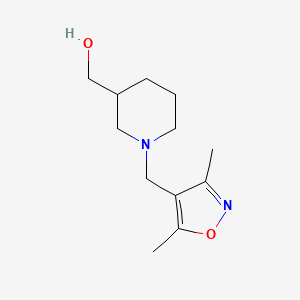
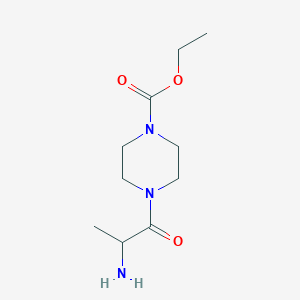
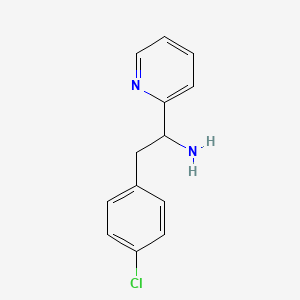

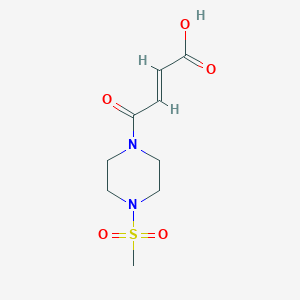
![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
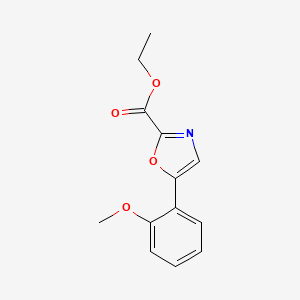
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
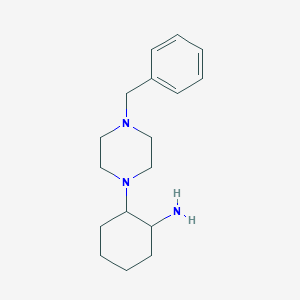
![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
